デオキシラパコール

概要

説明

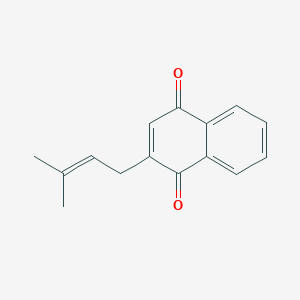

デオキシラパコールは、テクトナ・グランド(チーク)の木材に含まれる天然化合物です。ラパコールの誘導体であり、ナフトキノン類に属します。

2. 製法

合成経路と反応条件: デオキシラパコールは、チーク材のアセトン抽出物をカラムクロマトグラフィーを用いて分離することができます。このプロセスでは、木材をアセトンで抽出し、その後クロマトグラフィー分離を行うことで、デオキシラパコールと、イソデオキシラパコールや2-メチルアントラキノンなどの関連する他の化合物を得ることができます .

工業的生産方法: デオキシラパコールの工業的生産は、主にチーク材廃材からの抽出によって行われます。この方法は、化合物の持続可能な供給源を提供するだけでなく、廃棄された木材廃材に付加価値を与えることができます .

3. 化学反応解析

反応の種類: デオキシラパコールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、パルプ・紙業界における触媒としての用途にとって重要です。

一般的な試薬と条件:

酸化: デオキシラパコールは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、多くの場合、塩基性条件下でアミンやチオールなどの求核剤を伴います。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、デオキシラパコールの酸化はキノンの生成につながる可能性があり、一方還元はヒドロキノンの生成につながる可能性があります .

4. 科学研究における用途

デオキシラパコールは、科学研究において幅広い用途があります。

化学: パルプ・紙業界におけるクラフト蒸解プロセスにおいて触媒として使用されます。

生物学と医学: デオキシラパコールは抗癌活性を示し、癌研究の潜在的な候補となっています。

産業: パルプ・紙業界以外に、デオキシラパコールは、効率的な脱リグニンと炭水化物の保護を必要とする他の産業プロセスにおいても触媒としての役割を果たすことができます.

科学的研究の応用

作用機序

デオキシラパコールは、さまざまな分子機構を通じてその効果を発揮します。

触媒活性: パルプ・紙業界において、デオキシラパコールは、クラフト蒸解プロセス中のリグニンの分解を促進し、炭水化物を保持することで触媒として機能します.

生物活性: この化合物の抗癌活性は、活性酸素種を生成する能力に起因しており、癌細胞のアポトーシスを誘発する可能性があります。

類似化合物:

ラパコール: 同じような生物活性を示す密接に関連する化合物。

2-メチルアントラキノン: チーク材から分離された別の化合物で、クラフト蒸解プロセスにおける触媒として使用されます.

デオキシシコニン、シコニン、シコニン: これらの化合物はデオキシラパコールと構造的に類似しており、さまざまな生物活性を示します.

デオキシラパコールの独自性: デオキシラパコールは、工業プロセスにおける触媒としての役割と、潜在的な抗癌特性という二重の役割を果たすことから際立っています。脱リグニンを強化しながら炭水化物を保持する能力は、パルプ・紙業界において貴重な化合物となっています。さらに、有望な生物活性は、医学と生物学におけるさらなる研究の道を開きます .

生化学分析

Biochemical Properties

Deoxylapachol plays a significant role in biochemical reactions. It can induce fungal cell wall stress .

Cellular Effects

Deoxylapachol has been found to have effects on various types of cells. It exhibits cytotoxicity, which means it can kill cells

Molecular Mechanism

Its cytotoxic, antifungal, and anti-cancer activities suggest that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: Deoxylapachol can be isolated from the acetone extracts of teak wood using column chromatography. The process involves extracting the wood with acetone, followed by chromatographic separation to obtain deoxylapachol along with other related compounds such as iso-deoxylapachol and 2-methylanthraquinone .

Industrial Production Methods: The industrial production of deoxylapachol primarily involves the extraction from teak wood waste. This method not only provides a sustainable source of the compound but also adds value to the otherwise discarded wood waste .

化学反応の分析

Types of Reactions: Deoxylapachol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a catalyst in the pulp and paper industry.

Common Reagents and Conditions:

Oxidation: Deoxylapachol can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of deoxylapachol can lead to the formation of quinones, while reduction can yield hydroquinones .

類似化合物との比較

Lapachol: A closely related compound with similar biological activities.

2-Methylanthraquinone: Another compound isolated from teak wood, used as a catalyst in the kraft cooking process.

Deoxyshikonin, Shikonine, and Shikonin: These compounds share structural similarities with deoxylapachol and exhibit various biological activities.

Uniqueness of Deoxylapachol: Deoxylapachol stands out due to its dual role as a catalyst in industrial processes and its potential anticancer properties. Its ability to enhance delignification while retaining carbohydrates makes it a valuable compound in the pulp and paper industry. Additionally, its promising biological activities open avenues for further research in medicine and biology .

生物活性

Deoxylapachol, a naphthoquinone derivative, is a compound primarily derived from the wood of Tectona grandis (teak). It has garnered attention for its diverse biological activities, including antifungal, cytotoxic, and potential therapeutic effects. This article delves into the biological activity of deoxylapachol, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Deoxylapachol is characterized by its naphthoquinone structure, which contributes to its biological properties. The compound is often studied alongside other related compounds such as lapachol and α-lapachone. Its structure allows it to interact with various biological targets, leading to its wide range of pharmacological effects.

Antifungal Activity

Deoxylapachol exhibits significant antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. A study highlighted its effectiveness against Candida albicans, suggesting potential applications in treating fungal infections .

Cytotoxic Effects

Several studies have explored the cytotoxic effects of deoxylapachol on cancer cell lines. For instance, a study reported that deoxylapachol demonstrated cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising compound for further cancer research.

Antioxidant Activity

Deoxylapachol has also been noted for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Wound Healing Properties

The compound has been investigated for its potential in promoting wound healing. In animal models, deoxylapachol showed enhanced healing rates when applied topically, attributed to its anti-inflammatory and antimicrobial properties .

Study on Antifungal Efficacy

In a controlled laboratory setting, deoxylapachol was tested against Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. This study underscores the potential of deoxylapachol as a natural antifungal agent .

Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of deoxylapachol on various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The results demonstrated that deoxylapachol induced cell death through apoptosis pathways, with a notable decrease in cell viability observed at higher concentrations (≥ 25 µM) .

Data Summary

The following table summarizes key findings related to the biological activities of deoxylapachol:

特性

IUPAC Name |

2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDFYZPKJKRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189186 | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-90-9 | |

| Record name | Deoxylapachol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxylapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3568-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYLAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deoxylapachol exert its antifungal effect?

A1: Research suggests that deoxylapachol induces fungal cell wall stress. Studies using a transgenic Aspergillus niger strain, designed to fluoresce upon cell wall damage, demonstrated that deoxylapachol exposure led to fluorescence, indicating cell wall stress. [] Additionally, deoxylapachol exhibits a strong inhibitory effect on cellulase activity, further contributing to its antifungal properties. [, ]

Q2: What is the target of deoxylapachol in wood rot fungi?

A2: While the exact target remains unclear, research suggests that deoxylapachol's antifungal activity, particularly against wood rot fungi, is linked to the induction of cell wall stress and the inhibition of cellulase activity. [, ]

Q3: What is the role of deoxylapachol in teak wood's natural durability?

A3: Deoxylapachol is one of the primary quinones found in teak wood, contributing significantly to its natural resistance against termites and fungal decay. [, , ] The compound's presence, along with other quinones like tectoquinone, provides teak wood with its characteristic durability and resistance to biological degradation.

Q4: What is the molecular formula and weight of deoxylapachol?

A4: Deoxylapachol has the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. [, ]

Q5: How is deoxylapachol typically characterized?

A5: Deoxylapachol is commonly characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help determine its structural features and quantify its presence in various samples, including wood extracts and biological fluids. [, , , ]

Q6: Does the source of deoxylapachol influence its properties?

A6: While the basic chemical structure remains consistent, the source of deoxylapachol can slightly influence its purity and biological activity. For instance, deoxylapachol extracted from different teak wood sources may exhibit varying levels of antifungal activity depending on the presence of other compounds and the extraction method used. [, , ]

Q7: Can deoxylapachol be used as a wood preservative?

A7: While deoxylapachol exhibits potent antifungal and anti-termite activity, making it a potential candidate for wood preservation, its practical application requires further investigation. Research should focus on developing effective formulations and assessing its long-term efficacy and environmental impact. [, , , ]

Q8: Is deoxylapachol toxic to humans?

A8: Deoxylapachol, like many bioactive compounds, can exhibit toxicity at certain concentrations. It is known to cause allergic contact dermatitis in some individuals exposed to teak wood dust. [, ] Further research is needed to fully understand its toxicological profile and establish safe exposure limits. [, ]

Q9: What are the environmental implications of using deoxylapachol?

A9: The environmental impact of deoxylapachol requires further investigation. Research should focus on its biodegradability, potential to bioaccumulate, and effects on non-target organisms. Sustainable and responsible practices are crucial for its potential use in various applications. [, , ]

Q10: What are the key areas for future research on deoxylapachol?

A10: Future research should focus on:

- Exploring structure-activity relationships to design more potent and selective derivatives. [, ]

- Developing efficient and sustainable methods for deoxylapachol extraction and synthesis. []

- Investigating its potential for targeted drug delivery and reducing toxicity. []

- Exploring its applications in various fields, including medicine, agriculture, and materials science. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。